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Compound of Interest

Compound Name: 2-Cycloheptylpropan-2-amine

Cat. No.: B15322190 Get Quote

An In-depth Guide to 2-Cycloheptylpropan-2-amine

Audience: Researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Structure
The chemical compound "2-cycloheptylpropan-2-amine" is named according to the

International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The naming

convention is determined as follows:

Identification of the Principal Functional Group: The primary amine (-NH₂) is the principal

functional group, taking priority in the nomenclature.

Selection of the Parent Chain: The longest carbon chain containing the principal functional

group is selected as the parent chain. In this case, it is a three-carbon chain (propane).

Numbering the Parent Chain: The chain is numbered to give the functional group the lowest

possible locant. The amine group is located on the second carbon, leading to the base name

"propan-2-amine".

Identification and Naming of Substituents: A cycloheptyl group is attached to the same

carbon as the amine group (carbon 2).

Final Assembly: The substituent is placed as a prefix with its locant, resulting in the final

IUPAC name: 2-cycloheptylpropan-2-amine.
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According to IUPAC rules, when a functional group is present on an acyclic chain, that chain is

typically treated as the parent, even if a larger cyclic group is also present.[1][2]

Hypothetical Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-
cycloheptylpropan-2-amine. These values are estimated based on its chemical structure and

are useful for predicting its behavior in biological and chemical systems.

Property Predicted Value Unit

Molecular Formula C₁₀H₂₁N

Molecular Weight 155.28 g/mol

pKa (Conjugate Acid) 10.8 ± 0.2

LogP 3.1 ± 0.3

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 1

Molar Refractivity 49.5 ± 0.3 cm³

Proposed Biological Activity: A Novel Sigma-1
Receptor Modulator
For the context of this technical guide, we will hypothesize that 2-cycloheptylpropan-2-amine,

hereafter referred to as "Compound A," has been identified as a potent and selective modulator

of the Sigma-1 receptor (σ₁R). The Sigma-1 receptor is an intracellular chaperone protein

implicated in various neurological processes, including neuroprotection, neuroplasticity, and the

modulation of ion channels.

Proposed Signaling Pathway
Compound A is proposed to act as an agonist at the Sigma-1 receptor. Upon binding, it

facilitates the dissociation of σ₁R from the binding immunoglobulin protein (BiP) at the

endoplasmic reticulum-mitochondrion interface. The activated σ₁R can then translocate and
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modulate the activity of various target proteins, including the IP3 receptor (IP3R), leading to

enhanced Ca²⁺ signaling and subsequent activation of downstream neuroprotective pathways.
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Proposed signaling pathway for Compound A at the Sigma-1 receptor.

Experimental Protocols
Synthesis via Reductive Amination
A plausible synthetic route to obtain 2-cycloheptylpropan-2-amine is through the reductive

amination of cycloheptyl methyl ketone.

Materials:

Cycloheptyl methyl ketone

Ammonium acetate

Sodium cyanoborohydride (NaBH₃CN)
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Methanol (MeOH)

Diethyl ether (Et₂O)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, dissolve cycloheptyl methyl ketone (1.0 eq) and ammonium acetate

(10 eq) in methanol.

Stir the mixture at room temperature for 30 minutes.

Cool the mixture to 0°C in an ice bath.

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature

below 10°C.

Allow the reaction to warm to room temperature and stir for 24 hours.

Quench the reaction by slowly adding 2M HCl until the pH is ~2.

Stir for 1 hour, then basify the mixture with 4M NaOH until the pH is >12.

Extract the aqueous layer three times with diethyl ether.

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude amine by distillation or column chromatography.

Radioligand Binding Assay Protocol
This protocol details the methodology for determining the binding affinity of Compound A for the

human Sigma-1 receptor.
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Prepare cell membranes
(e.g., from HEK293 cells

expressing h-σ₁R)

Incubate membranes with
[³H]-(+)-pentazocine (radioligand)

and varying concentrations of
Compound A

Equilibrate at 25°C for 120 minutes

Define non-specific binding
using a high concentration of

a known ligand (e.g., Haloperidol)

Terminate incubation by rapid
filtration through GF/B filters

Wash filters with ice-cold buffer
to remove unbound radioligand

Measure filter-bound radioactivity
using liquid scintillation counting

Calculate specific binding and
analyze data using non-linear

regression to determine Ki

Click to download full resolution via product page

Workflow for the Sigma-1 receptor radioligand binding assay.

Procedure:

Membrane Preparation: Utilize membranes from a cell line stably expressing the human

Sigma-1 receptor.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Incubation: In a 96-well plate, combine 50 µL of cell membranes (10-20 µg protein), 25 µL of

[³H]-(+)-pentazocine (final concentration ~2 nM), and 25 µL of varying concentrations of

Compound A (from 0.1 nM to 100 µM) or buffer/haloperidol for total/non-specific binding.

Equilibration: Incubate the plate at 25°C for 120 minutes with gentle agitation.

Filtration: Rapidly filter the contents of each well through a glass fiber filter (GF/B) pre-

soaked in buffer, using a cell harvester.

Washing: Wash the filters three times with 5 mL of ice-cold assay buffer.

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and

quantify the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-

Prusoff equation.

Hypothetical Data Presentation
Receptor Binding Profile
The selectivity of Compound A was assessed against the Sigma-2 receptor and the NMDA

receptor.

Compound σ₁R Ki (nM) σ₂R Ki (nM)
NMDA Receptor Ki
(µM)

Compound A 15.3 875 > 10

Reference Ligand 5.8 1250 > 10

Functional Activity
The functional activity of Compound A was measured via its effect on neurite outgrowth in

PC12 cells, a process known to be modulated by Sigma-1 receptor agonists.
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Compound EC₅₀ (nM) Eₘₐₓ (% of Control)

Compound A 45.1 185

Reference Agonist 12.5 210

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15322190?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.01%3A_Naming_Amines
https://openstax.org/books/organic-chemistry/pages/24-1-naming-amines
https://www.benchchem.com/product/b15322190#2-cycloheptylpropan-2-amine-iupac-name
https://www.benchchem.com/product/b15322190#2-cycloheptylpropan-2-amine-iupac-name
https://www.benchchem.com/product/b15322190#2-cycloheptylpropan-2-amine-iupac-name
https://www.benchchem.com/product/b15322190#2-cycloheptylpropan-2-amine-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15322190?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15322190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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